4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Overview
Description
4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C29H27N2O10P and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of olivanic acid analogs, with its structure being crucial for creating various β-lactams. This synthesis involves intramolecular Wittig reactions and cyclization processes (Bateson, Southgate, Smale, Roberts, & Baxter, 1981).
- Its structural versatility allows it to undergo cycloaddition reactions, leading to the creation of novel polycyclic azetidinone structures (Bateson, Southgate, Tyler, & Fell, 1986).
Chemical Reactions and Transformations
- The compound can participate in Diels–Alder and 1,3-dipolar cycloaddition reactions, which are essential for producing diverse azabicyclic structures (Bateson et al., 1986).
- Investigations into its reactivity have led to the creation of sulfides and thiosulfonates under specific experimental conditions, expanding the chemical utility of this compound (Guideri & Ponticelli, 2012).
Applications in Antibacterial Research
- Its derivatives have shown antibacterial activity, highlighting its potential in antibiotic research. The modifications on this compound's structure lead to the creation of active antibacterial sulfides (Bateson, Roberts, Smale, & Southgate, 1980).
- The synthesis of olivanic acid analogs, closely related to natural antibiotics, showcases its relevance in medicinal chemistry and drug discovery (Baxter, Ponsford, & Southgate, 1980).
Potential in Polymer and Material Science
- The compound's derivatives, such as oxabicyclic acids, can be precursors for substrates in ring opening metathesis polymerization, indicating its utility in polymer science (Schueller, Manning, & Kiessling, 1996).
Exploration in Bioorganic Chemistry
- It has been used to create structurally diversified carboxylates, which are valuable in studying biological and pharmacological activities (Mukherjee & Das, 2016).
properties
IUPAC Name |
(4-nitrophenyl)methyl 3-diphenoxyphosphoryloxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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